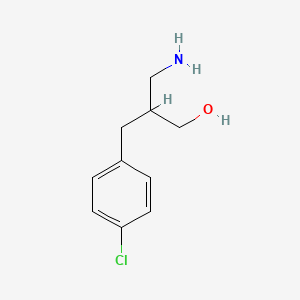3-Amino-2-(4-chlorobenzyl)propan-1-ol
CAS No.:
Cat. No.: VC2100898
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-(4-chlorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C10H14ClNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,13H,5-7,12H2 |
| Standard InChI Key | VADAEETYCLIBDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(CN)CO)Cl |
Introduction
Chemical Identity and Structure
Molecular Characteristics
3-Amino-2-(4-chlorobenzyl)propan-1-ol is an organic compound featuring a propanol backbone with specific functional groups. The compound can be identified by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol |
| Alternative Name | 2-(aminomethyl)-3-(4-chlorophenyl)propan-1-ol |
| CAS Number | N/A for free base (1375474-55-7 for hydrochloride salt) |
| InChI | InChI=1S/C10H14ClNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,13H,5-7,12H2 |
| SMILES | C1=CC(=CC=C1CC(CN)CO)Cl |
The compound is structurally characterized by a propan-1-ol backbone with an amino group at the 3-position and a 4-chlorobenzyl group at the 2-position. This arrangement of functional groups contributes to its unique chemical properties and potential applications.
Structural Features
The structure of 3-Amino-2-(4-chlorobenzyl)propan-1-ol contains several key functional groups:
-
A primary alcohol (hydroxyl) group at position 1
-
A substituted methyl group at position 2
-
A primary amine group at position 3
-
A 4-chlorophenyl (p-chlorophenyl) group attached to position 2 via a methylene bridge
The presence of these functional groups allows for multiple interaction points with biological targets and creates opportunities for various chemical modifications. The compound exists as a free base, though its hydrochloride salt (C10H14ClNO·HCl) is also known with a molecular weight of 236.13 g/mol.
Physical and Chemical Properties
Physical Characteristics
Based on its structure, 3-Amino-2-(4-chlorobenzyl)propan-1-ol is expected to possess the following physical properties:
| Property | Description |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Solubility | Moderate water solubility due to its polar functional groups; better solubility in organic solvents |
| Hydrogen Bond Donor Count | 2 (amino and hydroxyl groups) |
| Hydrogen Bond Acceptor Count | 2 (amino and hydroxyl groups) |
| Rotatable Bond Count | Approximately 3-4 bonds |
The compound's chlorophenyl group contributes to its lipophilicity, while the amino and hydroxyl groups enhance its hydrophilicity, giving it an amphiphilic character that can be advantageous for certain biological applications.
Chemical Reactivity
The chemical reactivity of 3-Amino-2-(4-chlorobenzyl)propan-1-ol is primarily determined by its functional groups:
-
The primary amine group can participate in various reactions, including:
-
Nucleophilic substitution reactions
-
Condensation reactions with aldehydes and ketones
-
Amide formation with carboxylic acids and their derivatives
-
-
The primary alcohol group can undergo:
-
Oxidation to form aldehydes or carboxylic acids
-
Esterification with carboxylic acids
-
Conversion to leaving groups (e.g., tosylates, mesylates) for subsequent substitution reactions
-
-
The 4-chlorophenyl group may participate in:
-
Aromatic substitution reactions
-
Cross-coupling reactions under certain conditions
-
These reactive sites make the compound versatile for chemical modifications and functional group transformations in synthetic applications.
Synthesis Methods
Purification and Characterization
After synthesis, purification of 3-Amino-2-(4-chlorobenzyl)propan-1-ol typically involves:
-
Column chromatography using appropriate solvent systems
-
Recrystallization from suitable solvents
-
Conversion to salts (such as hydrochloride) for improved stability and purification
Characterization of the compound can be performed using various analytical techniques:
| Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Structural confirmation, including position of functional groups |
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern |
| IR Spectroscopy | Identification of functional groups (NH, OH stretching bands) |
| HPLC | Purity determination |
| Elemental Analysis | Empirical formula verification |
Biological Activity and Applications
| Potential Target | Rationale |
|---|---|
| Adrenergic Receptors | Structural similarity to known modulators |
| Enzyme Active Sites | Functional groups that can serve as hydrogen bond donors/acceptors |
| Ion Channels | Amphiphilic character allowing membrane interaction |
Research Applications
3-Amino-2-(4-chlorobenzyl)propan-1-ol and related compounds may serve as:
-
Building blocks for the synthesis of more complex molecules
-
Intermediates in the preparation of pharmaceutical compounds
-
Chiral auxiliaries in asymmetric synthesis
-
Model compounds for studying structure-activity relationships
The compound's reactive functional groups make it valuable in organic synthesis and medicinal chemistry research, potentially serving as a precursor to molecules with enhanced biological activity.
Structure-Activity Relationships
Comparison with Related Compounds
To better understand the potential properties of 3-Amino-2-(4-chlorobenzyl)propan-1-ol, it is informative to compare it with structurally related compounds:
The position of the amino group relative to the hydroxyl group and the nature of the halogen substitution on the phenyl ring can significantly influence the compound's physicochemical properties and biological activities.
Stereochemical Considerations
3-Amino-2-(4-chlorobenzyl)propan-1-ol contains a stereogenic center at C-2, potentially existing as R and S enantiomers. The stereochemistry at this position can have profound effects on:
Studies on similar compounds suggest that enantiomerically pure forms may exhibit significantly different pharmacological profiles compared to racemic mixtures.
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and scalable synthetic routes to 3-Amino-2-(4-chlorobenzyl)propan-1-ol, including:
-
Stereoselective synthesis methods to access specific enantiomers
-
Green chemistry approaches with reduced environmental impact
-
One-pot synthesis strategies to minimize isolation of intermediates
Biological Evaluation
Comprehensive biological screening could elucidate the compound's potential applications:
-
Receptor binding studies to identify potential biological targets
-
Enzyme inhibition assays to assess biochemical activity
-
Cell-based assays to evaluate cytotoxicity and other biological effects
-
Structure-activity relationship studies with systematically varied analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume